molecular formula C9H14O3 B3261332 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid CAS No. 342616-86-8

5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid

Cat. No.: B3261332
CAS No.: 342616-86-8
M. Wt: 170.21 g/mol
InChI Key: PWYAAVSJMLVRSR-UHFFFAOYSA-N
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Description

Historical Context and Significance of Oxocyclohexane Derivatives

The development of synthetic methods to construct functionalized six-membered rings was a pivotal achievement in organic chemistry. The significance of oxocyclohexane derivatives, particularly cyclohexenones, grew substantially with the advent of key chemical reactions that enabled their synthesis.

One of the foundational methods is the Michael Addition, discovered by Arthur Michael in 1887. rsc.orgnih.gov This reaction involves the addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound, providing a powerful tool for carbon-carbon bond formation. nih.gov Building upon this, Sir Robert Robinson developed the Robinson annulation in 1935, a reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a cyclohexenone ring from a ketone and a methyl vinyl ketone. uoa.grmoldb.comwikipedia.org This two-step sequence became a cornerstone for the synthesis of fused ring systems, particularly in the realm of steroids and other complex natural products. uoa.grrsc.org The synthesis of cortisone, for example, famously incorporates the Robinson annulation as a key step. uoa.grmoldb.com These historical developments established oxocyclohexane structures as critical intermediates and building blocks in synthetic organic chemistry.

General Reactivity Profile of Alpha-Keto Carboxylic Acids and Cyclic Ketones

The target molecule, 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid, is a bifunctional compound containing both a cyclic ketone and an α-keto carboxylic acid. The reactivity of the molecule is a composite of the behaviors of these two functional groups.

Cyclic Ketones: The ketone moiety on the cyclohexane (B81311) ring directs much of its reactivity. Like other ketones, it possesses an electrophilic carbonyl carbon and acidic α-protons. The presence of these α-protons allows for the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. This enolate can then react with various electrophiles. The cyclic nature of the ketone can influence its reactivity compared to acyclic analogues, sometimes due to factors like ring strain. scispace.com

Alpha-Keto Carboxylic Acids: Alpha-keto acids (or 2-oxoacids) feature a ketone group adjacent to a carboxylic acid. This arrangement imparts distinct reactivity.

Acidity: The carboxylic acid proton is readily ionizable.

Esterification: The carboxyl group can be converted to an ester through reaction with an alcohol under acidic conditions.

Decarboxylation: A characteristic reaction of carboxylic acids is decarboxylation, the loss of carbon dioxide. For α-keto acids, this can be achieved under various conditions. A classic, though often harsh, method for converting carboxylic acids to alkyl halides with the loss of one carbon is the Hunsdiecker reaction. wikipedia.orgorganic-chemistry.orgthermofisher.comlscollege.ac.in This reaction involves the treatment of a silver salt of the carboxylic acid with a halogen. wikipedia.orgorganic-chemistry.org More modern methods for decarboxylation often utilize photoredox catalysis or other transition-metal-catalyzed systems. organic-chemistry.org

Overview of Research Trajectories Pertaining to Substituted Cyclohexane-1-carboxylic Acids

Substituted cyclohexane carboxylic acids are prevalent motifs in various areas of chemical research, from medicinal chemistry to materials science. Their rigid, three-dimensional structure makes them valuable scaffolds for designing molecules with specific biological activities or physical properties.

In the field of medicinal chemistry, these derivatives are actively investigated as therapeutic agents. For instance, specific substituted cyclohexane carboxylic acids have been synthesized and evaluated as inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), which is a target for the treatment of obesity. organic-chemistry.org Other research has focused on cyclohexene (B86901) carboxylic acid derivatives as potential inhibitors of human 5-alpha reductase, an enzyme implicated in benign prostatic hyperplasia. youtube.com Furthermore, various cyclohexene and cyclohexenone carboxylic acid derivatives have been synthesized and tested for potential antitumor activity. researchgate.netjocpr.com

Beyond pharmaceuticals, the structural properties of substituted cyclohexane carboxylic acids are exploited in materials science. Research has shown that certain cis- and trans-isomers of substituted cyclohexane-1-carboxylic acids and their esters can exhibit liquid-crystal characteristics, making them of interest for applications in displays and other technologies. thermofisher.com

Chemical and Physical Data for this compound Precursors

PropertyMethyl 5,5-dimethyl-2-oxocyclohexanecarboxylateEthyl 5,5-dimethyl-2-oxocyclohexanecarboxylate
CAS Number 50388-51-764229-88-5
Molecular Formula C₁₀H₁₆O₃C₁₁H₁₈O₃
Molecular Weight 184.23 g/mol 198.26 g/mol

Expected Spectroscopic Features

While specific experimental spectra for the title carboxylic acid are not available, its structural features suggest a predictable spectroscopic signature based on the principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy : The spectrum would be expected to show distinct signals for the protons on the cyclohexane ring. The protons on the carbon adjacent to the carbonyl group (C6) and the proton on the carbon bearing the carboxyl group (C1) would likely appear as multiplets in the 2.0-3.5 ppm range. The methylene (B1212753) protons at C3 and C4 would also produce multiplets, likely in the 1.5-2.5 ppm region. The two methyl groups at the C5 position, being geminal and on a stereocenter, could potentially appear as two distinct singlets around 1.0 ppm. A very broad singlet corresponding to the acidic carboxylic acid proton would be expected far downfield, typically above 10 ppm.

¹³C NMR Spectroscopy : The spectrum should display nine distinct carbon signals. Two signals would be present in the carbonyl region: one for the ketone carbon (C2) expected around 200-210 ppm, and one for the carboxylic acid carbon (C1) around 170-180 ppm. The quaternary carbon (C5) would appear around 30-40 ppm, and the two methyl carbons would be found in the 20-30 ppm range. The remaining three methylene carbons (C3, C4, C6) and the methine carbon (C1) would have signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by two strong absorption bands in the carbonyl stretching region (1650-1800 cm⁻¹). One sharp, strong peak around 1715 cm⁻¹ would correspond to the C=O stretch of the cyclic ketone. A second strong peak, also typically around 1700-1725 cm⁻¹, would be due to the C=O stretch of the carboxylic acid. The most definitive feature for the carboxylic acid would be a very broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹, which would partially obscure the C-H stretching vibrations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-2-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2)4-3-7(10)6(5-9)8(11)12/h6H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYAAVSJMLVRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,5 Dimethyl 2 Oxocyclohexane 1 Carboxylic Acid and Its Structural Analogues

Pioneering Synthetic Routes to 2-Oxocyclohexane-1-carboxylic Acid Scaffolds

The foundational methods for the synthesis of 2-oxocyclohexane-1-carboxylic acid and related β-keto acids have historically relied on classical organic reactions. One of the most prominent early methods is the Claisen condensation. This reaction involves the base-promoted condensation of an ester with another carbonyl compound. In the context of 2-oxocyclohexane-1-carboxylic acid scaffolds, an intramolecular Claisen condensation, known as the Dieckmann condensation, of a diester is a common approach. For instance, the cyclization of a pimelic acid diester using a strong base like sodium ethoxide can yield a 2-oxocyclohexanecarboxylate ester, which can then be hydrolyzed to the desired carboxylic acid.

The table below summarizes some of the key pioneering reactions used in the synthesis of 2-oxocyclohexane-1-carboxylic acid scaffolds.

Reaction NameDescriptionKey Reagents
Dieckmann CondensationIntramolecular Claisen condensation of a diester to form a cyclic β-keto ester.Strong base (e.g., Sodium Ethoxide)
Enolate AcylationAcylation of a pre-formed cyclohexanone (B45756) enolate with an acylating agent.Strong base (e.g., LDA), Acylating agent (e.g., acyl chloride, chloroformate)
Enol Ether AcylationAcylation of a cyclohexanone enol ether, often promoted by a Lewis acid.Lewis Acid, Acylating agent

Contemporary Synthetic Strategies for 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic Acid

Modern synthetic chemistry has introduced a variety of more sophisticated and efficient methods for the preparation of this compound. These strategies often offer improved yields, milder reaction conditions, and greater functional group tolerance compared to the pioneering routes.

Oxidation of readily available precursors represents a powerful and direct strategy for the synthesis of this compound. A common approach involves the oxidation of a corresponding β-hydroxy ester or a saturated dicarboxylic acid. For instance, the oxidation of a 5,5-dimethyl-2-hydroxycyclohexane-1-carboxylate ester using oxidizing agents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC) can yield the desired β-keto ester, which can then be hydrolyzed.

Another strategy involves the selective oxidation of a methylene (B1212753) group adjacent to a carbonyl. While challenging, the development of modern catalytic oxidation systems has made this approach more feasible. These methods often employ transition metal catalysts in the presence of a stoichiometric oxidant to achieve the desired transformation.

The following table provides examples of oxidizing agents used in these approaches.

Oxidizing AgentPrecursor Type
Chromium Trioxide (CrO₃)Secondary Alcohol
Pyridinium Chlorochromate (PCC)Secondary Alcohol
Ruthenium Tetroxide (RuO₄)Activated Methylene Group

The direct introduction of a carboxyl group onto a cyclohexanone ring is an attractive and atom-economical approach. This can be achieved through the carboxylation of an enolate generated from 5,5-dimethylcyclohexanone. The enolate, typically formed using a strong base such as lithium diisopropylamide (LDA), can then react with carbon dioxide (CO₂) as the carboxylating agent. Subsequent acidic workup yields the target β-keto acid.

An alternative carboxylation strategy involves the use of other electrophilic carboxylating agents, such as methyl cyanoformate or Mander's reagent (methyl cyanoformate). These reagents can offer advantages in terms of reactivity and handling compared to gaseous carbon dioxide. The efficiency of these carboxylation reactions is highly dependent on the choice of base, solvent, and reaction temperature.

A summary of common carboxylation methods is presented below.

Carboxylating AgentBase
Carbon Dioxide (CO₂)Lithium Diisopropylamide (LDA)
Methyl CyanoformateSodium Hydride (NaH)
Mander's ReagentPotassium Hexamethyldisilazide (KHMDS)

Advanced Stereoselective and Diastereoselective Synthesis of Oxocyclohexane Carboxylic Acids

The development of stereoselective and diastereoselective methods for the synthesis of oxocyclohexane carboxylic acids is of paramount importance, particularly for applications in medicinal chemistry and natural product synthesis where specific stereoisomers are often required. These advanced strategies aim to control the three-dimensional arrangement of atoms in the molecule during its formation.

One powerful approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of the reaction. After the desired stereoselective transformation, the auxiliary can be removed. For example, a chiral amine can be used to form a chiral enamine from a cyclohexanone derivative, which can then undergo a diastereoselective carboxylation reaction.

Catalytic asymmetric synthesis represents another cutting-edge approach. In this method, a small amount of a chiral catalyst is used to induce a high degree of stereoselectivity in the reaction. For instance, a chiral metal complex can catalyze the asymmetric hydrogenation of an unsaturated precursor to selectively form one enantiomer of a substituted oxocyclohexane carboxylic acid. Similarly, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of these compounds.

The table below highlights key features of these advanced stereoselective methods.

MethodKey FeatureExample
Chiral AuxiliariesTemporary incorporation of a chiral group to direct stereochemistry.Evans' oxazolidinone auxiliaries for asymmetric alkylation.
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity.Chiral rhodium complexes for asymmetric hydrogenation.
OrganocatalysisUse of small chiral organic molecules as catalysts.Proline-catalyzed asymmetric aldol (B89426) reactions.

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes. The goal is to develop methods that are more environmentally benign, safer, and more resource-efficient. For the synthesis of this compound and its analogues, several green chemistry approaches are being explored.

One key area of focus is the use of safer and more environmentally friendly solvents. Traditional organic solvents are often volatile, flammable, and toxic. Researchers are investigating the use of alternative solvents such as water, supercritical fluids (like CO₂), and ionic liquids. Performing reactions in water, where possible, can significantly reduce the environmental impact of a synthesis.

Another important aspect of green chemistry is the development of catalytic reactions that minimize waste. The use of highly efficient catalysts, including biocatalysts (enzymes), can reduce the need for stoichiometric reagents and decrease the number of synthetic steps. For example, enzymatic resolutions can be used to separate enantiomers of a racemic mixture, providing a green alternative to traditional chiral chromatography.

Furthermore, the principles of atom economy are being applied to the synthesis of these compounds. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over those that generate significant amounts of byproducts. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, also contributes to a more sustainable synthetic process by reducing solvent usage and purification steps.

The following table summarizes some key green chemistry principles and their application in the synthesis of oxocyclohexane carboxylic acids.

Green Chemistry PrincipleApplication
Use of Safer SolventsReplacing volatile organic solvents with water or supercritical CO₂.
CatalysisEmploying highly efficient metal, organo-, or biocatalysts to reduce waste.
Atom EconomyDesigning synthetic routes that maximize the incorporation of reactant atoms into the final product.
Renewable FeedstocksInvestigating the use of bio-based starting materials.

Chemical Reactivity and Mechanistic Transformations of 5,5 Dimethyl 2 Oxocyclohexane 1 Carboxylic Acid

Reactions Involving the Carboxyl Group of 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic Acid

The carboxyl group is a primary site for several important transformations, including decarboxylation, esterification, amidation, and selective reduction.

Decarboxylation Processes: Studies on Efficiency and Selectivity

As a β-keto acid, this compound is prone to decarboxylation, a reaction that involves the loss of carbon dioxide. This process is energetically favorable due to the formation of a stable enol intermediate, which then tautomerizes to the corresponding ketone, 4,4-dimethylcyclohexanone. youtube.com The mechanism typically proceeds through a cyclic transition state where the carboxyl proton is transferred to the ketone's carbonyl oxygen. nih.gov

The efficiency of decarboxylation is influenced by several factors. Thermally induced decarboxylation is common, often requiring elevated temperatures. google.com The reaction can also be catalyzed by acids or bases. Studies on various β-keto acids have shown that the reaction rate can be sensitive to the choice of catalyst and solvent. google.comacs.org For instance, the decarboxylation of heterocyclic carboxylic acids has been efficiently achieved in N,N-dimethylformamide with an organic acid catalyst at temperatures between 85-150 °C, resulting in high yields and purity. google.com While specific kinetic data for the title compound is not extensively detailed in the provided results, the general principles governing β-keto acid decarboxylation suggest that both thermal and catalytic methods would be effective. youtube.comnih.govacs.org

Table 1: Factors Influencing Decarboxylation Efficiency

Factor Effect on Decarboxylation Mechanistic Insight
Temperature Higher temperatures generally increase the reaction rate. Provides the necessary activation energy to overcome the reaction barrier. nih.gov
Catalyst Acids or bases can significantly accelerate the reaction. Stabilizes the transition state, facilitating the loss of CO2. google.comacs.org
Solvent Polar aprotic solvents can facilitate the reaction. Can influence the stability of intermediates and transition states. google.com
Substituents Electronic nature of substituents can affect the stability of the enolate intermediate. Electron-withdrawing groups can stabilize the developing negative charge. nih.gov

Esterification and Amidation Reactions for Functional Group Interconversion

The carboxyl group readily undergoes esterification and amidation, providing pathways to a variety of functional derivatives.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. youtube.comresearchgate.net Reagents like di-t-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) have been shown to be effective for esterifying various carboxylic acids. researchgate.net Another method involves the use of triphenylphosphine (B44618) dibromide, which can convert carboxylic acids to their esters in a one-pot protocol with moderate to high yields. unc.edu These methods offer mild conditions and tolerate a range of functional groups. unc.edursc.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct condensation is often difficult and requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling agent. While the search results focus more on the synthesis of β-keto amides from β-keto esters or other precursors nih.govresearchgate.net, the principles of carboxylic acid activation and coupling are broadly applicable. For instance, the dianions of malonic acid mono-amides can be condensed with acid chlorides to yield β-keto amides after an acidic workup and decarboxylation. researchgate.net

Table 2: Selected Reagents for Esterification and Amidation

Transformation Reagent/Catalyst Conditions Key Features
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Reflux Classic Fischer esterification. youtube.com
Esterification Di-t-butyl dicarbonate (Boc₂O), DMAP 45°C Mild activation of the carboxylic acid. researchgate.net
Esterification Triphenylphosphine dibromide, Base Not specified One-pot procedure, often with retention of configuration for chiral acids. unc.edu
Amidation Amine, Coupling Agent (e.g., DCC, EDC) Room Temperature Standard method for amide bond formation.
Amidation Nickelocene Catalyst (for β-keto esters) 30°C Enables direct α-amidation of related β-keto esters. nih.gov

Selective Reduction of the Carboxyl Group to Aldehyde Functionalities

The selective reduction of a carboxylic acid to an aldehyde in the presence of a ketone is a challenging transformation. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and the ketone. harvard.edu However, several methods have been developed for this selective conversion.

One approach involves converting the carboxylic acid into a more reactive derivative, such as a thioester, which can then be reduced under milder conditions. The Fukuyama reduction, for example, uses a silyl (B83357) hydride with a palladium catalyst to reduce thioesters to aldehydes. wikipedia.org Another strategy employs visible-light photoredox catalysis, which allows for the direct reduction of carboxylic acids to aldehydes using a hydrosilane. sci-hub.sersc.org This method is noted for its mild conditions and good functional group tolerance, including ketones. sci-hub.sersc.org Additionally, certain iron-catalyzed hydrosilylation reactions using reagents like tetramethyldisiloxane (TMDS) can selectively reduce carboxylic acids to aldehydes. researchgate.net These modern catalytic methods offer a significant advantage over classical stoichiometric reagents by providing high chemoselectivity. organic-chemistry.org

Reactions at the Ketone Moiety of this compound

The ketone group offers a second site for reactivity, primarily involving reduction and reactions at the carbonyl carbon.

Chemo- and Regioselective Reduction of the Oxo Group

Reducing the ketone in the presence of the carboxylic acid requires chemoselective reagents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation, as it is generally not strong enough to reduce carboxylic acids but will reduce ketones to secondary alcohols. researchgate.net A protocol for the selective reduction of a ketone in the presence of a carboxylic acid has been demonstrated for Fenofibric acid, where the carboxylic acid is first converted to a mixed anhydride (B1165640) to activate it for reduction by NaBH₄, leaving the ketone untouched. nih.gov

Biocatalytic methods also offer high stereoselectivity for the reduction of β-keto esters and related compounds. acs.orgnih.govresearchgate.net Baker's yeast (Saccharomyces cerevisiae) and isolated dehydrogenase enzymes have been used for the asymmetric reduction of ketones, producing chiral alcohols with high enantiomeric excess. acs.orgresearchgate.netnih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) has been applied to the asymmetric reduction of various prochiral ketones and β-keto esters, yielding enantiopure secondary alcohols. nih.gov

Carbonyl Condensation and Addition Reactions

The carbonyl group of the ketone is electrophilic and undergoes nucleophilic addition and condensation reactions. ncert.nic.inmasterorganicchemistry.com

Condensation Reactions: These reactions involve the formation of a new carbon-carbon bond. Aldol-type condensations can occur if there are α-hydrogens on the side of the ketone away from the gem-dimethyl group. ncert.nic.in The Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, is a relevant transformation. For example, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), a related compound, readily undergoes condensation with aromatic aldehydes. researchgate.netresearchgate.net These reactions are often catalyzed by bases or Lewis acids. researchgate.net

Addition Reactions: The ketone can react with various nucleophiles. libretexts.org For instance, Grignard reagents or organolithium compounds would add to the carbonyl carbon to form a tertiary alcohol (after protonation). libretexts.org Cyanohydrin formation, the addition of hydrogen cyanide across the C=O bond, is another typical reaction of ketones, usually requiring a basic catalyst. libretexts.org These reactions add functionality to the molecule, creating more complex structures. The reactivity of α,β-unsaturated carbonyl compounds, which can be formed from condensation reactions, involves both 1,2-addition (at the carbonyl carbon) and 1,4-addition (conjugate addition). rsc.orglibretexts.org

Table 3: Reactivity at the Ketone Moiety

Reaction Type Reagent/Conditions Product Type
Chemoselective Reduction Sodium Borohydride (NaBH₄) 5,5-Dimethyl-2-hydroxycyclohexane-1-carboxylic acid
Asymmetric Reduction Baker's Yeast or Dehydrogenase Enzymes Chiral 5,5-Dimethyl-2-hydroxycyclohexane-1-carboxylic acid nih.gov
Condensation Aldehydes, Base/Acid Catalyst α,β-Unsaturated Ketone Derivatives researchgate.net
Nucleophilic Addition Grignard Reagents (R-MgBr) Tertiary Alcohol
Nucleophilic Addition Hydrogen Cyanide (HCN), Base Cyanohydrin

Ring Rearrangements and Skeletal Modifications of the 5,5-Dimethyl-2-oxocyclohexane System

The 5,5-dimethyl-2-oxocyclohexane framework can undergo significant skeletal modifications, primarily through ring contraction reactions. The most pertinent of these is the Favorskii rearrangement, a reaction of α-halo ketones that leads to carboxylic acid derivatives. In the case of cyclic α-halo ketones, this rearrangement results in a reduction of the ring size. wikipedia.orgnrochemistry.comadichemistry.com

For this compound to undergo such a rearrangement, it must first be converted into a suitable α-halo ketone derivative. Halogenation at the C1 position, which is alpha to the carbonyl group, would yield a 1-halo-5,5-dimethyl-2-oxocyclohexane-1-carboxylic acid. This substrate, when treated with a base, would be primed for a Favorskii-type rearrangement.

The expected product of this ring contraction would be a derivative of 4,4-dimethylcyclopentane-1,1-dicarboxylic acid or a related compound, depending on the specific reaction conditions and the fate of the original carboxyl group. The general transformation involves the excision of the carbonyl carbon and the formation of a new carboxylic acid function from the original ketone.

Starting Material (Hypothetical)Rearrangement TypeKey ReagentExpected Product Class
1-Halo-5,5-dimethyl-2-oxocyclohexane-1-carboxylic acidFavorskii RearrangementBase (e.g., Hydroxide (B78521), Alkoxide)4,4-Dimethylcyclopentanecarboxylic acid derivative

Detailed Mechanistic Investigations of Key Transformations Involving the Chemical Compound

The key to the Favorskii rearrangement is the presence of a halogen at the carbon alpha to the ketone. For a hypothetical 1-halo-5,5-dimethyl-2-oxocyclohexane-1-carboxylic acid, the structure of the substrate will determine the specific pathway of the rearrangement. A crucial factor is the presence or absence of an enolizable proton at the α'-position (C3). In this case, there are enolizable protons at C3.

However, the presence of the carboxylic acid group at the same position as the halogen (C1) complicates the standard Favorskii mechanism. A more likely scenario would involve the esterification of the carboxylic acid prior to or concurrently with the rearrangement. Assuming the substrate is an ester of 1-halo-5,5-dimethyl-2-oxocyclohexanecarboxylic acid, the mechanism would proceed as follows:

Enolate Formation: A base would abstract an acidic proton from the α'-carbon (C3), leading to the formation of an enolate.

Cyclopropanone (B1606653) Formation: The enolate would then undergo an intramolecular nucleophilic attack on the carbon bearing the halogen (C1), displacing the halide and forming a bicyclic cyclopropanone intermediate.

Nucleophilic Attack: A nucleophile (such as a hydroxide or alkoxide ion from the base) would attack the carbonyl carbon of the cyclopropanone.

Ring Opening: The resulting tetrahedral intermediate would collapse, leading to the opening of the strained three-membered ring. This ring-opening is regioselective and typically occurs to form the more stable carbanion.

Protonation: The carbanion is then protonated by the solvent to yield the final ring-contracted carboxylic acid or ester derivative.

Alternatively, if the substrate lacks enolizable α'-protons, a quasi-Favorskii rearrangement (or semibenzilic acid rearrangement) would occur. wikipedia.orgmychemblog.com For the title compound, this would be less likely due to the presence of protons at C3. In the quasi-Favorskii mechanism, the base directly attacks the carbonyl carbon, followed by a concerted migration of the neighboring carbon and displacement of the halide. mychemblog.com

A summary of the likely mechanistic steps for a derivative of the title compound is presented below:

StepDescriptionIntermediate
1 Halogenation of the parent compound at C1.1-Halo-5,5-dimethyl-2-oxocyclohexane-1-carboxylic acid derivative
2 Deprotonation at C3 by a base.Enolate
3 Intramolecular SN2 displacement of the halide.Bicyclic cyclopropanone
4 Nucleophilic attack on the cyclopropanone carbonyl.Tetrahedral intermediate
5 Ring opening to form a stable carbanion.Carbanion
6 Protonation.4,4-Dimethylcyclopentane carboxylic acid derivative

Synthesis and Functionalization of Derivatives and Analogues of 5,5 Dimethyl 2 Oxocyclohexane 1 Carboxylic Acid

Synthesis of Alkyl and Aryl Substituted Oxocyclohexane Carboxylic Acid Derivatives

The synthesis of alkyl and aryl-substituted oxocyclohexane carboxylic acid derivatives often leverages the reactivity of the parent cyclohexenone or cyclohexanedione structures. Various methodologies have been developed to introduce substituents at different positions of the cyclohexane (B81311) ring, leading to compounds with diverse properties.

One common approach involves the reaction of cyclohexenone derivatives with various reagents to introduce aryl and alkyl groups. For instance, the reaction of a butanoic acid derivative with ethyl acetoacetate (B1235776) can yield a cyclohexenone derivative, which then serves as a precursor. This intermediate can react with aromatic aldehydes to produce arylidene derivatives. researchgate.net These reactions are typically straightforward and provide a reliable route to C-2 substituted derivatives.

Another strategy focuses on the synthesis of 4-aryl substituted cyclohexane-1-carboxylic acids. For example, cis- and trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acids have been synthesized, and their stereochemistry plays a crucial role in their physical properties. osti.gov The introduction of further alkyl groups, such as a methyl radical on the cyclohexane ring, has been shown to influence the characteristics of the final compounds, often lowering the transition temperatures for liquid-crystal phases. osti.gov

The following table summarizes representative examples of these synthetic approaches.

Starting MaterialReagent(s)ProductKey Feature
3-(3,4-dimethyl phenyl)-6-(ethoxy carbonyl)-5-oxo-1-(2-phenyl-1H-indol-3-yl) cyclohex-3-enecarboxylic acid3,4,5-trimethoxy benzaldehyde(E)-3-(3,4-dimethyl phenyl)-6-(ethoxy carbonyl)-5-oxo-1-(2-phenyl-1H-indol-3-yl)-2-(3,4,5-trimethoxy benzylidene)cyclohex-3-enecarboxylic acidSynthesis of an aryl-substituted derivative via reaction with an aromatic aldehyde. researchgate.net
4-(4-methoxyphenyl)cyclohexanoneKCN, (NH₄)₂CO₃; then hydrolysis4-(4-methoxyphenyl)cyclohexane-1-carboxylic acidSynthesis of cis and trans aryl-substituted isomers. osti.gov
4-(4-methoxyphenyl)-2-methylcyclohexanoneKCN, (NH₄)₂CO₃; then hydrolysis4-(4-methoxyphenyl)-2-methylcyclohexane-1-carboxylic acidIntroduction of an additional alkyl (methyl) group on the cyclohexane ring. osti.gov

Preparation of Amino Acid Derivatives Bearing the Oxocyclohexane Moiety

The conjugation of amino acids and peptides to the oxocyclohexane scaffold is a significant area of research, aiming to create peptidomimetics and other biologically relevant molecules. The rigid dimedone template can be used to organize peptide chains and control their secondary structure. researchgate.net

The synthesis of these derivatives can be achieved through various standard peptide coupling techniques. The carboxylic acid function of the oxocyclohexane moiety is activated and then reacted with the amino group of an amino acid or peptide. Alternatively, the active methylene (B1212753) group of dimedone can be functionalized to introduce a linking group for peptide attachment. researchgate.net

Another approach involves the synthesis of cyclic β-amino acids incorporating the cyclohexane or related eight-membered ring structures. nih.gov These syntheses can start from bicyclic β-lactams, which are then transformed through a series of steps including oxidation and ring-opening to yield the desired amino acid derivatives. nih.govresearchgate.net For example, cis-9-azabicyclo[6.2.0]dec-6-en-10-one can be converted into a corresponding amino ester, and subsequent oxidation of the double bond delivers the targeted aminocyclooctane carboxylic acid derivatives. nih.gov

The synthesis of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives is another important route, often starting from the reduction of 4-aminobenzoic acid. google.comgoogle.com This process allows for the preparation of cyclohexane rings with both amino and carboxylic acid functionalities, which can then be further modified.

Parent ScaffoldAmino Acid/PeptideCoupling Method/StrategyResulting Derivative
DimedoneVarious amino acids/peptidesAttachment of two peptide chains to a single carbon of the dimedone scaffold.Dimedone-tethered symmetrical helical peptides. researchgate.net
cis-9-Azabicyclo[6.2.0]dec-6-en-10-oneN/A (synthesized from)Multi-step synthesis including transformation to amino ester and double bond oxidation.2-amino-3,4-dihydroxycyclooctane-1-carboxylic acid. nih.gov
p-Aminobenzoic acidN/A (synthesized from)Catalytic hydrogenation (e.g., using Ru/C) under basic conditions.trans-4-amino-1-cyclohexanecarboxylic acid. google.comgoogle.com

Functionalization Strategies for Peripheral Positions on the Cyclohexane Ring

Functionalizing the peripheral, non-activated positions of the cyclohexane ring in dimedone derivatives presents a synthetic challenge due to the lower reactivity of these sites compared to the dicarbonyl system. However, specific strategies have been developed to achieve such modifications.

One approach involves leveraging the reactivity of a double bond introduced into the cyclohexane ring. For example, the double bond in a cyclooctene (B146475) ring, an analogue of cyclohexane, can be subjected to epoxidation. researchgate.net The resulting epoxide ring can then be opened regioselectively with various nucleophiles to introduce functional groups like hydroxyls, amines (via azides), or halogens at specific positions on the ring. nih.govresearchgate.net

For saturated cyclohexane systems, functionalization often relies on radical-based reactions. The oxidation of cyclohexane itself typically proceeds under harsh conditions to produce cyclohexanol (B46403) and cyclohexanone (B45756). mdpi.com More controlled functionalization can be achieved using specific catalytic systems. For instance, manganese complexes have been shown to promote the functionalization of cyclohexane and methylcyclohexane. mdpi.com Such reactions can exhibit some selectivity, for example, preferentially functionalizing a secondary carbon atom over a tertiary one under certain conditions, which is contrary to what is typically expected based on C-H bond strength. mdpi.com

These strategies enable the modification of the core cyclohexane scaffold, providing access to a wider range of analogues with tailored properties.

SubstrateReagent(s)Reaction TypeFunctionalization Achieved
N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylatem-CPBAEpoxidationFormation of an epoxide on the C3-C4 bond. nih.gov
Azidoepoxide of cycloocteneHCl(g) in methanolEpoxide Ring-OpeningIntroduction of chloro and hydroxyl groups. researchgate.net
MethylcyclohexaneTrichloroisocyanuric acid (TCCA), Manganese catalystCatalytic OxidationPreferential functionalization at a secondary carbon atom. mdpi.com

Multi-component Reactions and Convergent Synthesis of Complex Derivatives Incorporating Dimedone Scaffolds

Dimedone is an exceptionally versatile substrate for multi-component reactions (MCRs), which allow for the construction of complex molecular architectures in a single, efficient step. researchgate.net The acidic methylene protons of dimedone facilitate its participation in a variety of condensation and addition reactions.

A prominent example is the synthesis of xanthene and benzoxanthene derivatives. mdpi.com In a typical one-pot reaction, dimedone, an aldehyde, and a naphthol are condensed in the presence of a catalyst to form tetrahydrobenzo[α]xanthen-11-ones. The reaction proceeds through an initial Knoevenagel condensation between dimedone and the aldehyde, followed by a Michael addition of the naphthol and subsequent cyclization. mdpi.com

Dimedone is also widely used in the synthesis of other heterocyclic systems. Three-component reactions involving dimedone, various aldehydes, and malononitrile (B47326) can yield substituted 4H-pyrans. researchgate.net Similarly, reactions with o-phenylenediamine (B120857) and aldehydes can be used to construct fused 1,5-benzodiazepine derivatives. researchgate.net These MCRs are often promoted by a variety of catalysts, including ionic liquids and nanoparticles, and can be performed under environmentally friendly conditions. researchgate.netresearchgate.net

The table below showcases the diversity of complex structures accessible from dimedone using these advanced synthetic strategies.

Reaction TypeReactantsCatalyst/ConditionsProduct Scaffold
Multi-component ReactionDimedone, Aldehyde, 2-NaphtholDABCO/Amberlyst-15Tetrahydrobenzo[α]xanthen-11-one. mdpi.com
Multi-component ReactionDimedone, Aromatic Aldehyde, Malononitrile1,3-dimethyl imidazolium (B1220033) dimethyl phosphate (B84403) [DMImd-DMP]Substituted 4H-pyran. researchgate.net
Multi-component ReactionDimedone, o-phenylenediamine, AldehydeAqueous extract of onion1,5-Benzodiazepine derivative. researchgate.net
Convergent SynthesisPre-synthesized 1,3-diazepinone, 2'-substituted sugarDirect glycosylation2'-modified-diazepinone nucleosides. nih.gov

Strategic Applications of 5,5 Dimethyl 2 Oxocyclohexane 1 Carboxylic Acid in Advanced Organic Synthesis

Utilization as a Core Building Block in the Synthesis of Natural Products and Complex Molecules

The rigid framework of 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid, endowed by the gem-dimethyl group which restricts conformational flexibility, makes it an attractive chiron for the synthesis of complex molecules. This structural feature is particularly advantageous in total synthesis, where precise control of stereochemistry and spatial orientation of functional groups is paramount. Organic chemists utilize this compound to introduce a substituted six-membered ring, a common motif in many natural products, including terpenoids and alkaloids.

The synthetic utility stems from the orthogonal reactivity of its two functional groups. The carboxylic acid can be readily converted into esters, amides, or acyl halides, or it can be reduced to an alcohol, providing a handle for chain extension or coupling reactions. Simultaneously, the ketone at the C2 position is a site for nucleophilic additions, condensations, and rearrangements, allowing for the construction of intricate carbon skeletons. This dual functionality enables its use in multi-step synthetic sequences where different parts of the molecule can be elaborated without the need for extensive protecting group chemistry. While direct applications in the total synthesis of specific named natural products are specialized, its derivatives are broadly used to create complex molecular frameworks that are integral to biologically active compounds.

Precursor for the Construction of Heterocyclic Systems

A significant application of this compound is its use as a precursor for a variety of heterocyclic compounds. The 1,3-relationship between the ketone and the carboxylic acid (in its β-keto ester form) is a classic synthon for the construction of five- and six-membered rings containing heteroatoms such as nitrogen, oxygen, and sulfur.

These transformations are typically achieved through condensation reactions with binucleophilic reagents. For example:

Pyrazoles and Indazoles: Reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to the formation of pyrazole (B372694) or indazole derivatives. These reactions proceed via initial condensation with the ketone, followed by intramolecular cyclization and dehydration. researchgate.netjocpr.com

Isoxazoles: Condensation with hydroxylamine (B1172632) furnishes isoxazole (B147169) rings, which are important scaffolds in medicinal chemistry. nih.govsemanticscholar.org

Thiazoles and Thiotriazoles: Treatment with thiourea (B124793) or thiosemicarbazide (B42300) can yield pyrimidine-thiones or thiotriazole derivatives, respectively. researchgate.netjocpr.com

Benzoxazines: Derivatives of the closely related 5,5-dimethylcyclohexane-1,3-dione (B117516) have been used to synthesize complex benzoxazine (B1645224) structures, highlighting the utility of the dimethylated cyclohexane (B81311) core in building fused heterocyclic systems. scispace.com

The following table summarizes key transformations of the 5,5-dimethyl-2-oxocyclohexane scaffold into various heterocyclic systems.

ReagentResulting HeterocycleApplication Area
Hydrazine HydrateIndazoleAntitumor Agents researchgate.netjocpr.com
HydroxylamineIsoxazoleDGAT1 Inhibitors nih.govsemanticscholar.org
ThiosemicarbazideThiotriazoleAntitumor Agents researchgate.net
Substituted Amines/ThiolsVarious Fused HeterocyclesHPPD Inhibitors scispace.com

Design and Synthesis of Conformationally Constrained Scaffolds

In modern drug design, controlling the three-dimensional shape of a molecule is crucial for enhancing its binding affinity and selectivity for a biological target. lifechemicals.com The concept of conformational constraint involves designing molecules that have a limited number of low-energy conformations, thereby reducing the entropic penalty upon binding to a receptor. lifechemicals.com

The 5,5-dimethylcyclohexane unit serves as an excellent template for such conformationally constrained scaffolds. The gem-dimethyl group at the C5 position acts as a "conformational lock," effectively preventing the chair-flipping that is characteristic of unsubstituted cyclohexane rings. This pre-organizes the substituents at other positions on the ring into well-defined axial and equatorial orientations. By using this compound as a starting material, chemists can design and synthesize ligands where the pharmacophoric elements are held in a specific spatial arrangement, leading to improved biological activity. This strategy has been instrumental in developing rigidified analogs of more flexible molecules to probe receptor-binding requirements and optimize lead compounds in drug discovery programs. nih.gov

Role as a Privileged Structure or Scaffold in Medicinal Chemistry Research (Emphasis on synthetic utility)

A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.gov The scaffold derived from this compound has emerged as such a structure due to its repeated appearance in a variety of biologically active agents. Its synthetic utility is central to its privileged status; the ketone and carboxylic acid functionalities serve as versatile handles for diversification, allowing chemists to generate large libraries of compounds for biological screening.

The rigid cyclohexane core provides a stable platform to which various functional groups can be appended. This allows for systematic exploration of the structure-activity relationship (SAR) of a compound series. Research has demonstrated the utility of this scaffold in the development of compounds targeting a range of biological targets.

Biological Target/ApplicationResulting Compound Class
Diacylglycerol Acyltransferase 1 (DGAT1)Isoxazole and Thiazole Analogs nih.govsemanticscholar.org
4-Hydroxyphenylpyruvate Dioxygenase (HPPD)Substituted Benzoxazine-Cyclohexanediones scispace.com
Cyclooxygenase-2 (COX-2)Hydrazono-Diketone Derivatives semanticscholar.org
Cancer Cell LinesIndazole and Thiotriazole Derivatives researchgate.netjocpr.com

The synthetic accessibility and the ability to readily generate analogs with diverse physicochemical properties make this compound and its close relatives powerful tools in medicinal chemistry for the discovery of new therapeutic agents. nih.govsemanticscholar.org

Advanced Spectroscopic and Analytical Methodologies for Characterizing 5,5 Dimethyl 2 Oxocyclohexane 1 Carboxylic Acid and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 5,5-dimethyl-2-oxocyclohexane-1-carboxylic acid. One-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments provide detailed information about the molecular framework, atom connectivity, and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum is expected to show characteristic signals for the gem-dimethyl groups, the methylene (B1212753) protons of the cyclohexane (B81311) ring, and the single proton at the C1 position. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (10-13 ppm). princeton.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (ketone and carboxylic acid), the quaternary carbon at C5, the methine carbon at C1, and the methylene carbons of the ring. The chemical shifts are indicative of the carbon's hybridization and electronic environment. rsc.orgresearchgate.net

2D NMR Techniques: To confirm the precise connectivity, 2D NMR experiments such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. princeton.edu HMQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is critical for establishing the relationship between the carboxylic acid group and the cyclohexanone (B45756) ring, and confirming the positions of the dimethyl groups. princeton.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionTechniqueExpected Chemical Shift (δ, ppm)Notes
CH -COOH (C1)¹H NMR~3.0 - 3.5Methine proton alpha to two carbonyl groups.
CH ₂ (C3, C4, C6)¹H NMR~1.5 - 2.8Multiple overlapping signals for methylene protons in the ring.
C(CH ₃)₂ (C5)¹H NMR~1.0 - 1.2Two singlets (or one singlet if magnetically equivalent) for the two methyl groups.
COOH ¹H NMR~10.0 - 13.0Broad singlet, characteristic of a carboxylic acid proton. princeton.edu
C =O (Ketone, C2)¹³C NMR~205 - 215Typical range for a cyclohexanone carbonyl carbon.
C OOH (Carboxyl)¹³C NMR~170 - 180Characteristic chemical shift for a carboxylic acid carbon. princeton.edu
C 1¹³C NMR~55 - 65Methine carbon alpha to two carbonyl groups.
C (CH₃)₂ (C5)¹³C NMR~30 - 40Quaternary carbon.
C(C H₃)₂ (C5)¹³C NMR~25 - 30Methyl group carbons.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and for studying its conformational isomers. ksu.edu.sa These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that change the polarizability. ksu.edu.sa

Functional Group Identification: The IR spectrum provides clear evidence for the key functional groups. A very broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. rsc.org Two distinct C=O stretching vibrations are expected: one for the ketone group (typically around 1715 cm⁻¹) and another for the carboxylic acid group (around 1700 cm⁻¹ when dimerized). The Raman spectrum is particularly useful for observing symmetric vibrations and bonds involving homonuclear atoms, such as C-C bonds within the ring structure. ksu.edu.sanih.gov

Conformational Studies: The cyclohexane ring can exist in various conformations, such as the chair and boat forms. ustc.edu.cn Variable-temperature Raman spectroscopy can be used to study the conformational equilibrium of the molecule. researchgate.netresearchgate.net By analyzing the intensity changes of specific Raman bands at different temperatures, it is possible to determine the relative stabilities and enthalpy differences between different conformers in the liquid or solution phase. researchgate.net Computational modeling is often used alongside experimental data to assign specific vibrational modes to each conformer. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTechniqueExpected Frequency (cm⁻¹)Notes
O-H stretch (Carboxylic Acid Dimer)IR2500 - 3300Very broad and strong absorption. rsc.org
C-H stretch (Aliphatic)IR, Raman2850 - 3000Stretching vibrations of CH, CH₂, and CH₃ groups.
C=O stretch (Ketone)IR, Raman~1715Strong absorption in IR, also visible in Raman.
C=O stretch (Carboxylic Acid)IR, Raman~1700Strong absorption in IR, often overlaps with ketone stretch.
C-O stretch / O-H bendIR1210 - 1440Coupled vibrations within the carboxylic acid group.
Cyclohexane Ring VibrationsRaman800 - 1200Fingerprint region, sensitive to ring conformation. ustc.edu.cn

Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural insights through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. rsc.org This precision allows for the determination of the exact molecular formula of this compound by distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₉H₁₄O₃ can be compared with the experimentally measured value to confirm the elemental composition. rsc.orgsemanticscholar.org

Tandem Mass Spectrometry (MS/MS): Tandem MS is used to analyze the fragmentation pathways of the molecule. lew.ro The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the molecule's structure. For a carboxylic acid, characteristic fragmentation patterns include the loss of a water molecule (M-18) and the loss of the carboxyl group (M-45). libretexts.org For the cyclic ketone structure, alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway, leading to the opening of the ring. miamioh.edunih.gov

Table 3: Predicted HRMS Data and Fragmentation for this compound (C₉H₁₄O₃)
IonFormulaCalculated m/zNotes
[M+H]⁺C₉H₁₅O₃⁺171.1016Protonated molecular ion in positive ESI mode.
[M-H]⁻C₉H₁₃O₃⁻169.0870Deprotonated molecular ion in negative ESI mode.
[M+Na]⁺C₉H₁₄O₃Na⁺193.0835Sodium adduct, common in ESI-MS. lew.ro
[M-H₂O]⁺C₉H₁₃O₂⁺153.0910Fragment from loss of water. libretexts.org
[M-COOH]⁺C₈H₁₃O⁺125.0961Fragment from loss of the carboxylic acid group. libretexts.org

X-ray Crystallography for Definitive Structural Assignment and Stereochemical Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular structure with unparalleled accuracy. mdpi.com

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm the connectivity of the atoms and the conformation of the cyclohexanone ring in the solid state, which is typically a chair or a distorted chair conformation. scispace.comresearchgate.net Furthermore, this technique reveals the details of intermolecular interactions. In this case, the carboxylic acid moieties are likely to form hydrogen-bonded dimers in the crystal lattice, a common structural motif for carboxylic acids. mdpi.com While the parent molecule is achiral, X-ray crystallography is essential for determining the absolute configuration of any chiral derivatives that may be synthesized. researchgate.netresearchgate.net

Table 4: Information Gained from X-ray Crystallography
ParameterDescription
Molecular StructureUnambiguous confirmation of atom connectivity.
Bond Lengths & AnglesPrecise measurement of all intramolecular distances and angles.
ConformationDetermination of the ring's conformation (e.g., chair, boat) in the solid state. researchgate.net
StereochemistryDefinitive assignment of absolute configuration for chiral derivatives. researchgate.net
Intermolecular InteractionsAnalysis of hydrogen bonding, such as carboxylic acid dimerization, and crystal packing forces.

Chromatographic and Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for verifying the purity of synthesized this compound and for separating isomers of its derivatives.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to assess the purity of the compound. In HPLC, the compound can be analyzed using a reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier), and detected by a UV detector that monitors the absorbance of the carbonyl groups. GC, often coupled with a mass spectrometer (GC-MS), can also be used, typically after converting the carboxylic acid to a more volatile ester derivative (e.g., a methyl ester). The presence of a single major peak in the chromatogram is indicative of high purity.

Isomer Resolution: While this compound itself is achiral, many of its reactions can produce chiral derivatives. The separation of enantiomers (isomer resolution) is critical in many applications and is achieved using chiral chromatography. aocs.org This involves using a chiral stationary phase (CSP) in either HPLC or GC that interacts differently with each enantiomer, resulting in different retention times and thus their separation. nih.gov An alternative approach is to react the racemic derivative with a chiral resolving agent, such as L-menthol, to form diastereomers. beilstein-journals.org These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques. tcichemicals.com

Table 5: Application of Chromatographic Techniques
TechniquePrimary ApplicationTypical Setup
Reversed-Phase HPLCPurity AssessmentC18 column; Acetonitrile/Water mobile phase; UV detection.
GC-MSPurity Assessment & IdentificationCapillary column (e.g., DB-5); Requires derivatization to an ester; MS detection.
Chiral HPLC/GCEnantiomeric Resolution of DerivativesColumn with a Chiral Stationary Phase (CSP). nih.gov
Standard HPLC/GCDiastereomeric Resolution of DerivativesSeparation of diastereomers formed by reaction with a chiral auxiliary. beilstein-journals.org

Theoretical and Computational Chemistry Studies on 5,5 Dimethyl 2 Oxocyclohexane 1 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of systems like 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid. butlerov.com These computational methods allow for the prediction of various descriptors that correlate with the molecule's structure, stability, reactivity, and acidity without the need for empirical data. rsc.org

Research findings from DFT calculations on related carboxylic acids and keto compounds provide a framework for understanding this specific molecule. Key electronic structure descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Furthermore, these calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. For this compound, the ESP map would show regions of negative potential (electron-rich) around the oxygen atoms of the carbonyl and carboxyl groups, indicating likely sites for electrophilic attack. Conversely, positive potential would be concentrated around the acidic proton of the carboxyl group. Atomic charge calculations, such as those derived from Natural Bond Orbital (NBO) analysis, quantify this distribution, providing insight into the polarity of bonds and the reactivity of specific atoms. mdpi.com

The acidity (pKa) of the carboxylic acid can also be predicted by calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment. These predictions are valuable for understanding the behavior of the molecule in various chemical environments.

Table 1: Predicted Quantum Chemical Descriptors and Their Implications
DescriptorPredicted PropertyImplication for this compound
HOMO EnergyElectron-donating abilityIndicates reactivity towards electrophiles; likely centered on oxygen lone pairs.
LUMO EnergyElectron-accepting abilityIndicates reactivity towards nucleophiles; likely centered on the carbonyl and carboxyl carbons.
HOMO-LUMO GapChemical stability/reactivityA smaller gap suggests higher reactivity.
Electrostatic Potential (ESP)Charge distributionHighlights nucleophilic (oxygen atoms) and electrophilic (acidic proton) sites.
NBO Atomic ChargesPartial charge on atomsQuantifies the polarity of C=O, C-O, and O-H bonds, influencing reactivity and intermolecular interactions. mdpi.com
ΔG of DeprotonationAcidity (pKa)Predicts the ease of losing the carboxylic proton in solution.

Conformational Analysis and Molecular Dynamics Simulations of the Cyclohexane (B81311) Ring

The cyclohexane ring of this compound is not static but exists in dynamic equilibrium between different conformations, primarily chair forms. sapub.org Conformational analysis through computational methods seeks to identify the most stable (lowest energy) three-dimensional arrangement of the molecule.

For a substituted cyclohexane, the chair conformation is generally the most stable. In this molecule, the bulky 5,5-dimethyl groups are fixed. The key conformational question revolves around the orientation of the 1-carboxylic acid group, which can be either axial or equatorial. The relative stability of these two chair conformers is determined by steric interactions. libretexts.org

When the carboxylic acid group is in the axial position, it experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on carbons 3 and 5. Although one of the positions on carbon 5 is substituted with a methyl group, significant steric repulsion still occurs. In contrast, the equatorial conformation places the large carboxylic acid group away from the axial hydrogens, minimizing these steric clashes. libretexts.org Therefore, the conformer with the equatorial carboxylic acid group is predicted to be significantly more stable. In 1,1-dimethylcyclohexane, both chair conformers are of equal energy because one methyl group is always axial and the other equatorial. libretexts.org However, the addition of the keto and carboxyl groups breaks this symmetry.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the cyclohexane ring. mdpi.com By simulating the motion of atoms over time, MD can explore the conformational landscape, including the process of ring flipping between the two chair forms. researchgate.net These simulations can calculate the potential energy surface, identify transition states for conformational changes, and determine the equilibrium population of each conformer at a given temperature. nih.govresearchgate.net

Table 2: Estimated Steric Interactions in Chair Conformations
ConformerKey Steric InteractionsPredicted Relative Stability
Equatorial-COOHMinimal 1,3-diaxial interactions for the COOH group.More stable (lower energy).
Axial-COOHSignificant 1,3-diaxial interactions between the COOH group and axial hydrogens/methyl group.Less stable (higher energy).

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in modeling reaction mechanisms by mapping the energy profile of a reaction pathway, including the identification of transition states. For this compound, a principal reaction of interest is its thermal decarboxylation, a characteristic reaction of β-keto acids. libretexts.org

This reaction is believed to proceed through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. libretexts.orgyoutube.com Computational modeling can locate the exact geometry of this transition state and calculate its activation energy, which determines the reaction rate. In this transition state, the carboxylic acid proton is transferred to the carbonyl oxygen, while the C-C bond between the carboxyl group and the ring breaks, leading to the formation of an enol intermediate and carbon dioxide. youtube.com

The modeling would involve techniques to search for the transition state structure connecting the reactant (the β-keto acid) and the products (the enol and CO2). The nature of this transition state can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the atomic motions along the reaction coordinate. acs.org The activation barrier (ΔG‡) can then be calculated as the energy difference between the transition state and the reactant.

Computational studies can also explore alternative or competing reaction pathways, such as those involving ionic intermediates, although the concerted pathway is generally favored for β-keto acids. acs.org The influence of substituents, like the 5,5-dimethyl groups, on the stability of the transition state and thus on the reaction rate can be systematically investigated. nsf.gov

Table 3: Key Features of the Computed Decarboxylation Transition State
ParameterDescriptionComputational Finding
GeometryArrangement of atomsA six-membered, non-planar ring involving the keto-enol and carboxyl groups.
Key Bond ChangesBonds being formed/brokenPartial O-H bond formation (carbonyl O to carboxyl H), partial C-C bond breaking, partial C=C double bond formation.
Activation Energy (ΔG‡)Energy barrier to reactionProvides a quantitative prediction of the reaction rate.
Imaginary FrequencyVibrational mode at the transition stateConfirms the structure as a true transition state, with motion corresponding to the reaction coordinate.

Studies on Strain Energy and Bond Angle Deformation in Related Cyclic Systems

The stability of cyclic molecules like this compound is influenced by ring strain. This strain arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and steric repulsion between non-bonded atoms (steric strain). swarthmore.edu Computational methods can quantify the total strain energy (SE) by comparing the energy of the cyclic molecule to that of a hypothetical, strain-free acyclic analogue. acs.org

In this specific molecule, several factors contribute to strain. The presence of an sp2-hybridized carbonyl carbon (C2) flattens the ring in that region, causing deformation of bond angles from the ideal tetrahedral angle of 109.5° for the other sp3 carbons. Studies on cyclohexanone (B45756) have estimated its strain energy to be around 4.3 kcal/mol. nih.gov

The gem-dimethyl group at the C5 position introduces further strain. While a single axial methyl group in cyclohexane creates about 7.6 kJ/mol (or ~1.8 kcal/mol) of strain from 1,3-diaxial interactions, the situation in 5,5-disubstitution is more complex. libretexts.org These gem-dimethyl groups can lead to increased bond angle deformation and torsional strain within the ring structure. Studies on highly substituted cyclohexanes show that progressive substitution can significantly increase ring strain energies, even for nominally "strain-free" cyclohexane chairs. acs.orgacs.org The strain in perchlorocyclohexane, for instance, can be as high as 44 kcal/mol. acs.org While the strain in the title compound is much lower, these studies highlight that substituent interactions can induce substantial, non-additive strain effects.

Table 4: Representative Ring Strain Energies (RSE) in Cyclic Systems
CompoundReported Ring Strain Energy (kcal/mol)Primary Source of Strain
Cyclohexane~2.2 nih.govMinor torsional and angle strain.
Cyclohexanone~4.3 nih.govAngle and torsional strain from sp2 center.
c-1,1,2,2-C6H8F4~9.2 acs.orgTorsional strain from adjacent substituted centers.
c-C6Me12~11.9 acs.orgSteric and torsional strain from multiple substituents.

Future Directions and Emerging Research Avenues

Development of Catalytic and Asymmetric Syntheses

The development of catalytic and, particularly, asymmetric syntheses for 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid is a paramount objective for future research. Current synthetic routes often rely on classical methods that may lack the efficiency and stereocontrol required for advanced applications. The focus is shifting towards organocatalytic and biocatalytic approaches to produce enantiomerically pure forms of this chiral molecule.

Organocatalysis: Chiral primary and secondary amines, phosphoric acids, and thiourea-based catalysts have shown considerable success in the asymmetric synthesis of substituted cyclohexanones. researchgate.netmdpi.com Future work will likely involve the application of these organocatalytic systems to the synthesis of this compound. For instance, proline and its derivatives could be explored for asymmetric Michael additions or aldol (B89426) reactions in the construction of the cyclohexanone (B45756) ring, ensuring high stereoselectivity. beilstein-journals.org The development of a one-pot cascade reaction, combining Michael addition and subsequent intramolecular cyclization, would be a highly efficient strategy. beilstein-journals.org

Biocatalysis: The use of enzymes offers a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Biocatalytic ketone reduction, employing alcohol dehydrogenases (ADHs), has emerged as a powerful tool for producing enantiopure alcohols, which can be precursors to chiral ketones. nih.govresearchgate.net Future research could explore the use of engineered ADHs for the stereoselective reduction of a precursor diketone to furnish a chiral hydroxyketone, which can then be further functionalized to the target carboxylic acid. Additionally, carboxylic acid reductases (CARs) present a promising avenue for the direct, selective reduction of dicarboxylic acid precursors. researchgate.net The screening of enzyme libraries and the application of protein engineering will be crucial in identifying or creating biocatalysts with the desired activity and selectivity for this specific substrate. researchgate.net

A comparative overview of potential catalytic approaches is presented in Table 1.

Table 1: Potential Catalytic Strategies for Asymmetric Synthesis

Catalytic Approach Catalyst Examples Potential Advantages Key Research Focus
Organocatalysis Proline derivatives, Chiral Phosphoric Acids, Thioureas Mild reaction conditions, Metal-free, High enantioselectivity Development of cascade reactions, Catalyst optimization for specific substrate
Biocatalysis Alcohol Dehydrogenases (ADHs), Carboxylic Acid Reductases (CARs), Transketolases High stereoselectivity, Environmentally benign, Mild conditions Enzyme screening and engineering, Process optimization for scalability
Metal Catalysis Rhodium, Ruthenium complexes High efficiency, Diastereoselectivity in hydrogenation Development of chiral ligands, Catalyst recovery and reuse

Exploration of Novel Reaction Pathways and Reactivity Patterns

Future investigations will undoubtedly delve into uncovering novel reaction pathways and better understanding the reactivity of this compound. As a β-keto acid, this compound possesses a unique combination of functional groups that can be exploited for further synthetic transformations.

The inherent reactivity of the β-keto acid moiety makes it susceptible to decarboxylation under thermal conditions, a characteristic that could be harnessed in subsequent synthetic steps. mdpi.comnih.gov However, exploring reactions that preserve this functionality is of greater interest. The active methylene (B1212753) group, situated between the ketone and the carboxylic acid, is a prime site for functionalization. Research into the selective alkylation, arylation, or halogenation at this position could lead to a diverse library of derivatives with potentially valuable properties.

Furthermore, the ketone and carboxylic acid groups can be independently or concertedly derivatized. For example, the ketone could be transformed into an oxime, hydrazone, or enamine, introducing new functionalities and potential for further cyclization reactions. The carboxylic acid can be converted into esters, amides, or acyl halides, serving as a handle for peptide coupling or the introduction of other molecular fragments. The development of orthogonal protection strategies will be key to selectively addressing these functional groups.

Emerging research could also focus on leveraging the bifunctional nature of the molecule in domino or cascade reactions to construct complex polycyclic systems in a single step. For instance, a reaction sequence initiated at the carboxylic acid could be designed to trigger a subsequent intramolecular reaction involving the ketone.

Integration into Flow Chemistry and Automation for Enhanced Synthesis

The transition from batch to continuous flow synthesis represents a significant frontier for the production of this compound. nih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govacs.org

Future research will likely focus on developing a continuous flow process for the entire synthetic sequence. This would involve the use of packed-bed reactors with immobilized catalysts or reagents to facilitate purification and catalyst recycling. nih.gov For instance, a flow setup could be designed where the initial condensation and cyclization reactions occur in a heated coil reactor, followed by passage through a column containing an immobilized purification agent. The integration of in-line analytical techniques, such as HPLC or NMR, would allow for real-time monitoring and optimization of the reaction conditions. acs.org

The application of flow chemistry is particularly advantageous for reactions that are exothermic or involve hazardous reagents, as the small reactor volumes minimize safety risks. nih.gov Furthermore, automation of the flow synthesis platform would enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for biological or material science applications.

Computational Design and Predictive Modeling of New Functional Derivatives

Computational chemistry is set to play a pivotal role in accelerating the discovery and development of new functional derivatives of this compound. Density Functional Theory (DFT) calculations and molecular dynamics simulations can provide valuable insights into the molecule's electronic structure, reactivity, and interactions with biological targets. nih.govnih.gov

Future research will likely employ computational methods to:

Predict Reactivity: DFT calculations can be used to model reaction mechanisms and predict the regioselectivity and stereoselectivity of various transformations. nih.gov This can guide the design of more efficient synthetic routes and help in understanding unexpected reaction outcomes. For example, modeling the transition states of organocatalyzed reactions can aid in the selection of the optimal catalyst for achieving high enantioselectivity.

Design Novel Derivatives: By understanding the structure-activity relationships of existing derivatives, computational models can be used to design new compounds with enhanced properties. For instance, if the parent molecule is found to have modest biological activity, molecular docking studies can be used to predict how modifications to the structure would improve its binding to a specific protein target. nih.gov

Screen for Properties: Computational tools can be used to predict the physicochemical properties (e.g., solubility, lipophilicity) and ADME (absorption, distribution, metabolism, and excretion) profiles of virtual libraries of derivatives. This in silico screening can help prioritize the synthesis of compounds with the most promising drug-like characteristics.

The synergy between computational modeling and experimental synthesis will be crucial for the efficient exploration of the chemical space around this compound, leading to the discovery of new molecules with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid?

  • Methodology : Adapt procedures from analogous cyclohexanecarboxylic acid derivatives. For example, refluxing with sodium acetate in acetic acid (commonly used for cyclization or condensation reactions) can be optimized for this compound. Adjust reaction times (3–5 hours) and molar ratios (1:1.1 substrate-to-reagent) based on kinetic studies .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Analyze chemical shifts for the ketone (2-oxo) and carboxylic acid groups, comparing to databases like PubChem or analogous structures (e.g., ethyl 2-oxocyclohexanecarboxylate ).
  • XRD : Use single-crystal X-ray diffraction (as in ) to confirm stereochemistry and bond angles. Refinement software (e.g., SHELXL) can resolve torsional strain from the dimethyl substituents .
    • Data Interpretation : Cross-validate NMR and IR data with computational predictions (e.g., DFT calculations).

Q. How can purification strategies be optimized for high-purity samples?

  • Methodology : Recrystallize from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to remove non-polar impurities, as demonstrated in thiazole-indole derivative syntheses . Use gradient sublimation under vacuum (10⁻³ mmHg) for thermally stable fractions.

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in observed vs. predicted NMR chemical shifts?

  • Methodology : Perform DFT calculations (e.g., Gaussian09) to simulate NMR spectra, focusing on substituent effects from the 5,5-dimethyl groups. Compare with experimental data (e.g., ¹³C NMR shifts for cyclohexanecarboxylic acid analogs ).
  • Contradiction Analysis : If shifts deviate >0.5 ppm, investigate solvent effects or conformational flexibility using molecular dynamics simulations .

Q. What strategies address stereochemical ambiguities in derivatives of this compound?

  • Methodology :

  • X-ray Crystallography : Co-crystallize with chiral resolving agents (e.g., L-proline) to determine absolute configuration .
  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients (85:15) for enantiomeric separation.
    • Challenges : The rigid cyclohexane ring may limit conformational diversity, complicating diastereomer resolution.

Q. How do reaction conditions influence the stability of this compound under acidic/basic environments?

  • Methodology : Conduct accelerated stability studies (pH 1–14, 40–80°C) with UPLC monitoring. Compare degradation pathways (e.g., decarboxylation or keto-enol tautomerism) to structurally similar compounds like 2-oxocycloheptanecarboxylic acid .
  • Critical Parameters : Buffer ionic strength and temperature ramp rates must be controlled to avoid artifacts.

Q. What are the challenges in predicting reactivity for nucleophilic additions at the 2-oxo position?

  • Methodology : Use frontier molecular orbital (FMO) theory to assess electrophilicity. Experimental validation via Grignard or hydride additions under inert atmospheres.
  • Data Interpretation : Steric hindrance from 5,5-dimethyl groups may reduce reactivity compared to unsubstituted analogs .

Data Analysis & Experimental Design

Q. How to design experiments for analyzing intermolecular interactions in co-crystals?

  • Methodology :

  • Thermal Analysis : DSC/TGA to identify melting points and decomposition profiles.
  • Hirshfeld Surfaces : Generate via CrystalExplorer to quantify hydrogen-bonding and van der Waals interactions .
    • Application : Study co-crystals with pharmacologically relevant amines (e.g., pyrazinamide derivatives ).

Q. What statistical approaches resolve contradictions in crystallographic data refinement?

  • Methodology : Apply R-factor convergence criteria (e.g., R1 < 5%) and electron density map analysis (e.g., residual peaks < 0.5 eÅ⁻³). Use Bayesian refinement for low-resolution datasets .
  • Case Study : Compare anisotropic displacement parameters for methyl groups in 2,2,5-trimethyl-1,3-dioxane derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.